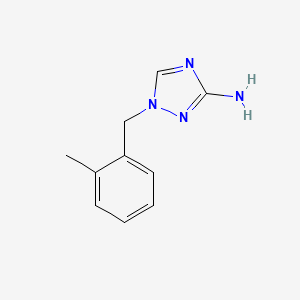1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
CAS No.: 832740-49-5
Cat. No.: VC2022366
Molecular Formula: C10H12N4
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 832740-49-5 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-[(2-methylphenyl)methyl]-1,2,4-triazol-3-amine |
| Standard InChI | InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |
| Standard InChI Key | OVXMGVHCYCVRGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=NC(=N2)N |
| Canonical SMILES | CC1=CC=CC=C1CN2C=NC(=N2)N |
Introduction
Chemical Identity and Structural Properties
1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is characterized by a five-membered 1,2,4-triazole ring with three nitrogen atoms in positions 1, 2, and 4. This compound features a 2-methylbenzyl group attached to the N-1 position and an amino group at position 3 of the triazole ring . The chemical structure combines aromatic stability with functional groups capable of hydrogen bonding and other intermolecular interactions.
Identification Parameters
The compound has been thoroughly characterized through various analytical methods, with its key identification parameters summarized in Table 1.
Table 1: Chemical Identity and Physical Properties of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
| Parameter | Value |
|---|---|
| CAS Number | 832740-49-5 |
| Molecular Formula | C₁₀H₁₂N₄ |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-[(2-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine |
| InChI | InChI=1S/C10H12N4/c1-8-4-2-3-5-9(8)6-14-7-12-10(11)13-14/h2-5,7H,6H2,1H3,(H2,11,13) |
| InChIKey | OVXMGVHCYCVRGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CN2C=NC(=N2)N |
Molecular Descriptors
The structural characteristics and molecular descriptors of this compound, which influence its physicochemical behavior and potential biological interactions, are presented in Table 2.
Table 2: Molecular Descriptors of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
| Descriptor | Value |
|---|---|
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Aromatic Rings | 2 |
| Rotatable Bonds | 2 |
| Predicted Collision Cross Section [M+H]⁺ | 140.6 Ų |
| Predicted Collision Cross Section [M+Na]⁺ | 153.8 Ų |
| Predicted Collision Cross Section [M-H]⁻ | 143.5 Ų |
Source: Structural information databases
Spectroscopic Characterization
Spectroscopic analysis plays a crucial role in confirming the structure of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine. While specific spectral data for this compound is limited in the available literature, similar triazole derivatives are typically characterized using various spectroscopic techniques that would be applicable to this compound.
Mass Spectrometry
Mass spectrometry data, particularly the predicted m/z values for various adducts, provides important identification parameters for this compound, as presented in Table 3.
Table 3: Predicted Mass Spectrometry Data for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 189.11348 |
| [M+Na]⁺ | 211.09542 |
| [M+NH₄]⁺ | 206.14002 |
| [M+K]⁺ | 227.06936 |
| [M-H]⁻ | 187.09892 |
| [M]⁺ | 188.10565 |
| [M]⁻ | 188.10675 |
Source: Mass spectrometry databases
Comparative Analysis with Structurally Related Compounds
A comparative analysis between 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and structurally similar triazole derivatives provides insights into potential structure-activity relationships and highlights the unique characteristics of this compound.
Comparison with 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
One notable structural analog is 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine (CAS: 502685-45-2), which differs in the position of the 2-methylbenzyl substituent on the triazole ring. While both compounds share the same molecular formula (C₁₀H₁₂N₄) and molecular weight (188.23 g/mol), their structural differences likely result in distinct biological activities and physicochemical properties .
Table 4: Comparative Analysis of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine and 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine
| Parameter | 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine | 5-(2-Methylbenzyl)-4H-1,2,4-triazol-3-amine |
|---|---|---|
| CAS Number | 832740-49-5 | 502685-45-2 |
| SMILES | CC1=CC=CC=C1CN2C=NC(=N2)N | CC1=CC=CC=C1CC2=NC(=NN2)N |
| InChIKey | OVXMGVHCYCVRGA-UHFFFAOYSA-N | QOSINSBQQNOWOB-UHFFFAOYSA-N |
| Structural Difference | 2-methylbenzyl at N-1 position | 2-methylbenzyl at C-5 position |
Pharmacological Implications of Structural Variations
The positioning of the 2-methylbenzyl group significantly impacts the electronic distribution and three-dimensional conformation of these molecules, potentially resulting in different:
-
Binding affinities to biological targets
-
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
-
Toxicity profiles and selectivity in biological systems
These structural differences highlight the importance of precise molecular design in the development of triazole-based therapeutic agents.
Toxicological Considerations
While specific toxicological data for 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine is limited in the available literature, general considerations for heterocyclic compounds with similar structures can provide preliminary insights into potential toxicological properties.
The presence of the triazole ring with an amino substituent suggests potential interaction with biological systems through hydrogen bonding and other non-covalent interactions. Additionally, the 2-methylbenzyl group contributes to the compound's lipophilicity, potentially affecting its distribution in biological systems and interaction with cellular components.
Comprehensive toxicological evaluations, including acute toxicity assessments, genotoxicity studies, and long-term exposure effects, would be necessary before considering this compound for therapeutic applications.
Future Research Directions
Based on the structural features and potential biological activities of 1-(2-methylbenzyl)-1H-1,2,4-triazol-3-amine, several promising research directions can be identified:
-
Comprehensive biological evaluation to establish its antimicrobial, antifungal, anti-inflammatory, and potential anticancer properties
-
Structure-activity relationship studies through the synthesis and evaluation of structural analogs with various substituents on the benzyl ring
-
Investigation of potential enzyme inhibition properties, particularly against enzymes involved in microbial survival or cancer progression
-
Exploration of synergistic effects when combined with established therapeutic agents
-
Development of more efficient and environmentally friendly synthetic routes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume